Bienvenue dans la boutique en ligne BenchChem!

2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-

Chiral synthesis β-blocker intermediates Enzymatic resolution

2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- (CAS 25772-81-0), also known as 1-chloro-3-(2-methoxyphenoxy)propan-2-ol, is a chlorohydrin intermediate belonging to the aryloxypropanolamine class. It is a key chiral building block for the anti-anginal drug ranolazine and a characterized process-related impurity (Ranolazine Impurity 7 / RNZL-19 Impurity) in ranolazine active pharmaceutical ingredient (API) synthesis.

Molecular Formula C10H13ClO3
Molecular Weight 216.66 g/mol
CAS No. 25772-81-0
Cat. No. B3326481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-
CAS25772-81-0
Molecular FormulaC10H13ClO3
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(CCl)O
InChIInChI=1S/C10H13ClO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7H2,1H3
InChIKeyJNLRDAZOIOYMGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- (CAS 25772-81-0) – Identity, Class, and Role in Ranolazine Synthesis


2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- (CAS 25772-81-0), also known as 1-chloro-3-(2-methoxyphenoxy)propan-2-ol, is a chlorohydrin intermediate belonging to the aryloxypropanolamine class [1]. It is a key chiral building block for the anti-anginal drug ranolazine and a characterized process-related impurity (Ranolazine Impurity 7 / RNZL-19 Impurity) in ranolazine active pharmaceutical ingredient (API) synthesis [2]. The racemic compound (MW 216.66 g/mol, molecular formula C10H13ClO3, XLogP3 2.7) is used as a pharmaceutical reference standard for analytical method development, method validation (AMV), and quality control (QC) during ANDA submissions and commercial ranolazine production .

Why Generic Substitution Fails for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- (CAS 25772-81-0)


In-class analogs of this compound, including other ranolazine impurities, intermediates, and β-blocker-related chlorohydrins, cannot be freely interchanged because the specific 2-chloro-1-hydroxypropyl moiety directly governs both the reactivity profile in ranolazine synthesis and the chromatographic behavior in impurity profiling [1][2]. Even structurally close comparators—such as the epoxide precursor 1-(2-methoxyphenoxy)-2,3-epoxypropane (Ranolazine USP Related Compound A) or the desmethoxy analog (Ranolazine USP Related Compound B)—exhibit distinct retention characteristics under validated UPLC conditions designed to resolve all 15 process-related ranolazine impurities [2][3]. The cost of substituting an unqualified analog includes failed system suitability tests, misidentified impurity peaks, and non-compliance with ICH Q3A/Q3B reporting thresholds (0.05% for impurities in a 2 g maximum daily dose API) [3][4].

Quantitative Differential Evidence for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- (CAS 25772-81-0) vs. Closest Analogs


Chiral Resolution Capability: Racemic Chlorohydrin vs. Achiral Epoxide Intermediate for Enantiopure Ranolazine Synthesis

Unlike the achiral epoxide intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane (CAS 2210-74-4; Ranolazine USP Related Compound A), which cannot directly provide enantiomeric enrichment, the target compound—racemic 1-chloro-3-(2-methoxyphenoxy)propan-2-ol—can be subjected to lipase-catalyzed kinetic resolution to yield both (R)- and (S)-enantiomers in enantiopure form, enabling the asymmetric synthesis of (R)-ranolazine and (S)-ranolazine [1]. Candida antarctica lipase B (CALB) immobilized on immobead-350 achieved an enantiomeric excess (ee) of 97% for the product in the kinetic resolution of the corresponding racemic butanoate derivative [2]. The epoxide comparator has an undefined stereocenter count of 1 (racemic) and cannot be directly resolved to enantiopure building blocks via enzymatic methods without additional chemical steps .

Chiral synthesis β-blocker intermediates Enzymatic resolution Ranolazine

Quantified Process Impurity Level: Chlorohydrin 11 (0.1%) vs. Co-occurring Impurities in the Epoxide Intermediate Synthesis

In the validated large-scale synthesis of the key ranolazine intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane, the target compound—designated as chlorohydrin 11—is consistently quantified as a process impurity at 0.1% by HPLC, alongside 0.2% 2-methoxyphenol (starting material), 0.1% epichlorohydrin, 0.3% dimer 12, and 0.3% dihydroxy 13 [1]. The epoxide product itself is obtained at 98.3% purity by HPLC (94% yield) [2]. This impurity profile was established under industrially representative conditions (10 kg scale, 25–35°C, 10–12 h reaction time) and provides a validated reference point for process optimization and quality control [2].

Impurity profiling Process control Ranolazine API HPLC purity

Structural Differentiation and Physicochemical Properties vs. Ranolazine USP Related Compounds

The target compound possesses a distinct structural arrangement—a chlorine atom on the 1-position and a hydroxyl group on the 2-position of the propyl chain—that confers a computed XLogP3 of 2.7, a molecular weight of 216.66 Da, and one hydrogen bond donor (the secondary alcohol) [1]. In comparison, the epoxide precursor 1-(2-methoxyphenoxy)-2,3-epoxypropane (Ranolazine USP Related Compound A, CAS 2210-74-4) has a lower XLogP3 of 1.6, zero H-bond donors, and a molecular weight of 180.20 Da . Ranolazine USP Related Compound B (Desmethoxy Ranolazine) has an even larger structural deviation (absence of the 2-methoxy group on the phenoxy ring) . These differences directly affect chromatographic retention: under the validated RP-UPLC method, impurities with electron-donating groups (+I effect) on the phenyl ring exhibit increased retention due to enhanced π–π interactions [2].

Physicochemical characterization Reference standards Chromatographic retention Lipophilicity

Regulatory Traceability: Pharmacopeial Reference Standard Qualification vs. Unqualified Analogs

The target compound is routinely supplied as a fully characterized pharmaceutical reference standard with traceability to USP or EP pharmacopeial standards, supported by a Certificate of Analysis (CoA) including HPLC retention behavior, LC-MS mass spectral data, ¹H and ¹³C NMR assignments, and purity specifications typically ≥98% [1]. In contrast, several ranolazine impurity analogs (e.g., certain process-specific impurities such as Ranolazine Impurity 8, Impurity 12, Impurity 13) lack published pharmacopeial monographs and may not be available as fully characterized reference standards with USP/EP traceability [2]. This traceability distinction is critical: ANDA submissions require impurity standards that are qualified against compendial reference materials for system suitability testing and impurity quantification [1].

ANDA submission Pharmacopeial traceability Reference standard qualification Regulatory compliance

ICH-Compliant Impurity Control: Quantification at the 0.05% Threshold in Ranolazine API

For ranolazine with a maximum daily dose of 2 g, ICH Q3A guidelines mandate that any unspecified impurity be controlled below 0.05% (reporting threshold) in the final drug substance; known impurities require qualification at the 0.05% identification threshold [1]. The target compound, as a known process impurity (chlorohydrin 11 / Ranolazine Impurity 7), must be monitored and controlled below this threshold [1][2]. The validated RP-UPLC method achieved quantification limits of 0.1 μg/mL to 0.3 μg/mL for all 15 related substances, enabling detection of this impurity at levels well below the ICH reporting threshold [2]. This quantitative framework establishes a specific, measurable acceptance criterion that cannot be met by unqualified analogs lacking validated analytical methods [2][3].

ICH Q3A Impurity control Ranolazine API Quality control

High-Value Application Scenarios for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- (CAS 25772-81-0) Based on Quantitative Evidence


Asymmetric Synthesis of (R)- and (S)-Ranolazine via Lipase-Catalyzed Kinetic Resolution

The target racemic chlorohydrin is the requisite building block for producing enantiopure (R)- and (S)-ranolazine. Enzymatic kinetic resolution using immobilized CALB (immobead-350) delivers the resolved chlorohydrin enantiomers with up to 97% ee, directly enabling chiral ranolazine synthesis without additional stereochemical manipulation [1][2]. This pathway is unavailable if the achiral epoxide intermediate is used instead. Procurement teams should specify the racemic chlorohydrin (CAS 25772-81-0) when chiral resolution is anticipated in the downstream synthetic route [1].

Reference Standard for ANDA Method Validation and USP/EP System Suitability Testing

As a fully characterized, pharmacopeially traceable impurity standard (Ranolazine Impurity 7 / RNZL-19 Impurity) with ≥98% purity and a Certificate of Analysis documenting HPLC retention, LC-MS, and NMR data, this compound is purpose-built for analytical method validation (AMV) and system suitability testing required in ANDA submissions [1][2]. The validated RP-UPLC method that resolves all 15 ranolazine-related impurities can directly incorporate this standard for peak identification and quantification at levels as low as 0.1 μg/mL, ensuring ICH Q3A/Q3B compliance [3].

In-Process Control Marker During Large-Scale Epoxide Intermediate Manufacturing

The chlorohydrin 11 impurity is consistently detected at 0.1% during industrial-scale synthesis (10 kg) of 1-(2-methoxyphenoxy)-2,3-epoxypropane [1]. Quality control laboratories can use an authenticated reference standard of this compound to set incoming raw material specifications, establish in-process control limits, and trend batch-to-batch impurity profiles. The quantitative baseline (0.1% at 10 kg scale, 94% yield, 98.3% purity) provides a verifiable benchmark for process optimization and scale-up [1].

Chromatographic Method Development and Column Qualification for Ranolazine Impurity Profiling

The distinct physicochemical properties of this compound (XLogP3 = 2.7, MW = 216.66 Da, containing a polar chlorine atom) make it a discriminating probe for evaluating chromatographic column selectivity and batch-to-batch consistency in ranolazine impurity methods [1]. Under the validated RP-UPLC conditions (Waters Acquity BEH RP18, 1.7 μm), the compound's retention is influenced by π–π interactions between the electron-rich methoxyphenoxy moiety and the stationary phase [2]. Method development scientists can use this standard to verify column performance and ensure resolution from co-eluting positional isomers [2].

Quote Request

Request a Quote for 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.